ML395

Description

Properties

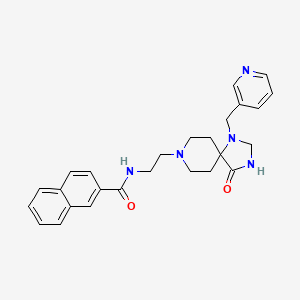

Molecular Formula |

C26H29N5O2 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H29N5O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33) |

InChI Key |

VBJYNYMKFQGJCH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ML395; ML-395; ML 395; VU0468809; VU-0468809; VU 0468809. |

Origin of Product |

United States |

Foundational & Exploratory

ML395: A Potent and Selective Allosteric Inhibitor of Phospholipase D2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2), a critical enzyme in cellular signaling pathways. Developed through chemical optimization of a dual PLD1/2 inhibitor scaffold, this compound exhibits exceptional selectivity for PLD2 over its isoform PLD1, making it an invaluable tool for dissecting the specific roles of PLD2 in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and key experimental data. Detailed methodologies for relevant assays are also presented to facilitate its application in research and drug development.

Introduction

Phospholipase D (PLD) enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA), which is involved in a myriad of cellular processes, including cell proliferation, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, share significant homology but are differentially regulated and localized within the cell, suggesting distinct biological functions. The development of isoform-specific inhibitors is crucial for elucidating the individual contributions of PLD1 and PLD2 to cellular signaling and for validating them as therapeutic targets.

This compound emerged from a medicinal chemistry effort to improve the selectivity and physicochemical properties of earlier PLD inhibitors.[1][2] Its high potency and greater than 80-fold selectivity for PLD2 over PLD1, coupled with a favorable pharmacokinetic profile, position this compound as a superior chemical probe for studying PLD2-mediated signaling pathways.[1] This guide aims to provide a detailed technical resource for researchers utilizing this compound in their studies.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C26H29N5O2 and a molecular weight of 443.54 g/mol .[3][4] A summary of its key chemical identifiers and properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)picolinamide | [1] |

| Molecular Formula | C26H29N5O2 | [3][4] |

| Molecular Weight | 443.54 g/mol | [4] |

| CAS Number | 1638957-17-1 | [3][4] |

| PubChem CID | 73099363 | [1] |

| Solubility (PBS) | >94.5 ± 0.8 µM | [1] |

| CNS Penetrant (B:P) | 1.48 | [1] |

Table 1: Chemical and Physical Properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective allosteric inhibitor of PLD2.[1][2] Allosteric inhibition means that this compound binds to a site on the PLD2 enzyme that is distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity. This mode of action can offer advantages in terms of selectivity and can be less susceptible to competition from the endogenous substrate.

The core signaling pathway involving PLD2 is the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline. PA is a critical lipid second messenger that can influence a variety of downstream signaling events.

Caption: this compound allosterically inhibits PLD2, blocking the hydrolysis of PC to PA.

Quantitative Data

The inhibitory activity of this compound against PLD1 and PLD2 has been quantified in both cellular and biochemical assays.[1] The compound also exhibits a favorable drug metabolism and pharmacokinetics (DMPK) profile.

| Assay Type | Target | IC50 (nM) | Selectivity (PLD1/PLD2) | Reference |

| Cellular | PLD2 | 360 | >80-fold | [1][2] |

| PLD1 | >30,000 | [1][2] | ||

| Biochemical | PLD2 | 8,700 | >2-fold | [1] |

| PLD1 | >20,000 | [1] |

Table 2: In Vitro Inhibitory Activity of this compound.

| Parameter | Value | Reference |

| Solubility (PBS) | >94.5 ± 0.8 µM | [1] |

| Plasma Stability (Rat, 3h) | Stable | [1] |

| Free Fraction (Rat Plasma) | >25% | [1] |

| CNS Penetration (B:P) | 1.48 | [1] |

Table 3: In Vitro DMPK Profile of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound. While the specific, detailed protocols for the characterization of this compound are not fully available in the public domain, the following sections provide representative methodologies for key experiments based on established practices.

Synthesis of this compound

This compound can be synthesized from its precursor, ML298. The following is a summary of the synthetic route.

Caption: Synthetic workflow for the preparation of this compound.

Detailed Protocol:

-

Reductive Amination: To a solution of the ML298 precursor (1 equivalent) in glacial acetic acid, add 3-pyridinecarboxaldehyde (5 equivalents). Stir the mixture for 20 minutes at room temperature. Add sodium triacetoxyborohydride (5 equivalents) and continue stirring for an additional 30 minutes. Remove the acetic acid under reduced pressure. Resuspend the residue in methanol and concentrate to remove boron byproducts.

-

Amide Coupling: Dissolve the crude amine intermediate in DMF. Add diisopropylethylamine (DIEA, 5 equivalents) followed by naphthoyl chloride (1.2 equivalents). Stir the reaction for 30 minutes.

-

Purification: Purify the crude product by reverse-phase HPLC to yield this compound as a solid.

Cellular PLD2 Inhibition Assay

This assay measures the ability of this compound to inhibit PLD2 activity in a cellular context. A common method is the transphosphatidylation assay, which relies on the unique ability of PLD to utilize primary alcohols as nucleophiles.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., HEK293 cells overexpressing PLD2) in a suitable format (e.g., 24-well plates) and grow to confluency.

-

Labeling: Label the cellular phospholipids by incubating the cells with a radioactive precursor, such as [3H]-palmitic acid, for several hours.

-

Inhibitor Treatment: Pre-incubate the labeled cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

PLD Stimulation: Stimulate PLD activity using an appropriate agonist (e.g., phorbol 12-myristate 13-acetate, PMA) in the presence of a primary alcohol (e.g., 1-butanol).

-

Lipid Extraction: Terminate the reaction and extract the total cellular lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Chromatography: Separate the lipids by thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled phosphatidylbutanol (PtdBut), the product of the transphosphatidylation reaction, using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of PLD inhibition against the concentration of this compound.

Biochemical PLD2 Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on purified PLD2 enzyme.

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified recombinant PLD2 enzyme and a suitable substrate, such as phosphatidylcholine vesicles.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction.

-

Product Quantification: Quantify the amount of phosphatidic acid (PA) produced. This can be done using various methods, including radiolabeling, fluorescent probes, or coupled enzymatic assays.

-

Data Analysis: Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the antiviral activity of this compound against influenza viruses.

Protocol Outline:

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock.

-

Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of this compound.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been killed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction at each concentration of this compound compared to the untreated virus control to determine the EC50 (effective concentration).

Applications and Future Directions

This compound's high selectivity and favorable properties make it an exceptional tool for a variety of research applications:

-

Dissecting PLD2-specific signaling pathways: By selectively inhibiting PLD2, researchers can investigate its role in cellular processes without the confounding effects of PLD1 inhibition.

-

Validating PLD2 as a therapeutic target: this compound can be used in cellular and animal models of disease to assess the therapeutic potential of targeting PLD2.

-

Antiviral research: Given its demonstrated activity against influenza strains, this compound serves as a valuable lead compound for the development of novel antiviral therapies.[2]

Future research will likely focus on further elucidating the specific downstream effectors of PLD2-generated PA and on evaluating the efficacy of this compound in in vivo models of various diseases, including viral infections and cancer.

Conclusion

This compound is a state-of-the-art chemical probe that has significantly advanced our ability to study the specific functions of PLD2. Its high potency, selectivity, and favorable DMPK profile make it an indispensable tool for researchers in academia and industry. This technical guide provides a comprehensive resource to facilitate the effective use of this compound in elucidating the complex roles of PLD2 in health and disease.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of ML395

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent and highly selective, cell-permeable, allosteric inhibitor of phospholipase D2 (PLD2). Its core mechanism of action is the direct inhibition of PLD2's catalytic activity, leading to a reduction in the production of the second messenger phosphatidic acid (PA). This activity has demonstrated significant therapeutic potential, most notably in the context of broad-spectrum antiviral activity against various strains of the influenza virus. This guide provides a detailed examination of this compound's mechanism, associated signaling pathways, quantitative data, and the experimental protocols used for its characterization.

Introduction to this compound

This compound (also known as VU0468809) is a triazaspirone derivative identified through chemical optimization of the halopemide-derived family of dual PLD1/2 inhibitors. It exhibits exceptional selectivity for PLD2 over its isoform, PLD1, making it a valuable tool for elucidating the specific functions of PLD2 in cellular processes and disease states.[1][2]

Core Mechanism of Action: Allosteric Inhibition of PLD2

The primary molecular target of this compound is phospholipase D2 (PLD2). PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline. PA is a critical lipid second messenger involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, cell proliferation, and survival.[3][4]

This compound functions as a direct allosteric inhibitor of PLD2.[1][2] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This allosteric inhibition prevents the hydrolysis of PC and consequently decreases the intracellular levels of PA.

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacokinetic data.

| Inhibitory Activity of this compound | |

| Parameter | Value |

| Cellular PLD2 IC50 | 360 nM[1][2][5] |

| Cellular PLD1 IC50 | >30,000 nM[1][2][5] |

| Biochemical PLD2 IC50 (purified enzyme) | 8,700 nM[2] |

| Biochemical PLD1 IC50 (purified enzyme) | >20,000 nM[2] |

| Selectivity (Cellular) | >80-fold for PLD2 over PLD1[1][2] |

| In Vitro DMPK Profile of this compound | |

| Parameter | Value |

| Hepatic Microsomal Clearance (Sprague-Dawley Rat) | 82.1 mL/min/kg |

| CYP3A4 IC50 | 3.9 µM |

| CYP2D6 IC50 | 16.4 µM |

| CYP1A2 IC50 | >30 µM |

| CYP2C9 IC50 | >30 µM |

Signaling Pathways Modulated by this compound

By inhibiting PLD2, this compound modulates downstream signaling pathways that are dependent on phosphatidic acid.

General PLD2 Signaling

PLD2-generated PA acts as a signaling hub, recruiting and activating various downstream effector proteins. Inhibition of PLD2 by this compound disrupts these interactions. Key downstream pathways include:

-

Ras/MEK/ERK Pathway: PLD2, through its interaction with Grb2 and Sos, can lead to the activation of Ras and the subsequent MAPK/ERK signaling cascade, which is crucial for cell proliferation and transformation. This compound can attenuate this pathway by reducing PA levels.[3][6]

-

mTOR Signaling: PA can directly bind to and activate mTOR, a central regulator of cell growth and metabolism. By lowering PA concentrations, this compound can indirectly inhibit mTOR signaling.[3]

-

Cytoskeletal Dynamics: PA is involved in the regulation of the actin cytoskeleton. Inhibition of PLD2 can therefore impact processes such as cell migration and adhesion.[7]

Antiviral Mechanism of Action against Influenza Virus

A significant finding is the broad-spectrum antiviral activity of this compound against various influenza strains. The proposed mechanism centers on the role of PLD in the early stages of viral infection.

-

Inhibition of Viral Entry: Influenza virus entry into host cells is a complex process that involves endocytosis. PLD activity is stimulated upon viral infection and is thought to facilitate the rapid endocytosis of the virus. By inhibiting PLD2, this compound delays viral entry, providing a larger window for the host's innate immune system to recognize and respond to the infection.[8][9]

-

Enhancement of Innate Immunity: The delay in viral entry caused by this compound allows for a more robust innate immune response. Inhibition of PLD2 has been shown to correlate with increased transcription of antiviral effectors such as MxA, mediated by the RIG-I and IRF3 signaling pathways.[8][9]

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for these assays.

Endogenous (Cellular) PLD Activity Assay

This assay measures PLD activity within intact cells.

Principle: PLD enzymes exhibit a unique transphosphatidylation activity in the presence of a primary alcohol, such as 1-butanol. Instead of hydrolyzing phosphatidylcholine (PC) to phosphatidic acid (PA), PLD will catalyze the formation of phosphatidylbutanol (PtdBut). By using a radiolabeled lipid precursor, the amount of PtdBut produced is proportional to PLD activity.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., A549) in appropriate growth medium.

-

Label cells with a radioactive lipid precursor, such as [³H]-palmitic acid, for 24 hours to allow for incorporation into cellular phospholipids, including PC.

-

-

Inhibitor Treatment:

-

Pre-treat the labeled cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes).

-

-

PLD Stimulation and Transphosphatidylation:

-

Add 1-butanol to the cell culture medium to a final concentration of 0.3-0.4%.

-

If studying stimulated PLD activity, add the appropriate agonist (e.g., EGF).

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for the transphosphatidylation reaction.

-

-

Lipid Extraction:

-

Aspirate the medium and stop the reaction by adding ice-cold methanol.

-

Scrape the cells and transfer to a glass tube.

-

Perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.

-

-

Thin Layer Chromatography (TLC):

-

Spot the lipid extracts onto a silica gel TLC plate.

-

Develop the TLC plate using a solvent system that separates PtdBut from other phospholipids (e.g., ethyl acetate/iso-octane/acetic acid/water).

-

-

Quantification:

-

Visualize the lipid spots using autoradiography or a phosphorimager.

-

Scrape the silica corresponding to the PtdBut band and quantify the radioactivity using liquid scintillation counting.

-

Normalize the PtdBut counts to the total radioactivity in the lipid extract to account for variations in labeling and extraction efficiency.

-

In Vitro PLD Activity Assay with Purified Enzyme

This assay measures the direct effect of this compound on purified PLD1 and PLD2 enzymes.

Principle: Similar to the cellular assay, this method relies on the transphosphatidylation reaction. However, it uses purified recombinant PLD enzymes and artificial lipid vesicles (liposomes) as a source of substrate.

Protocol:

-

Liposome Preparation:

-

Prepare liposomes containing phosphatidylcholine (PC) and other lipids that may be required for enzyme activity, such as phosphatidylinositol 4,5-bisphosphate (PIP2).

-

Include a radiolabeled lipid, such as [³H]-PC, in the liposome preparation.

-

-

Enzyme Inhibition:

-

In a reaction tube, combine the purified recombinant PLD1 or PLD2 enzyme with varying concentrations of this compound or vehicle control.

-

Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the radiolabeled liposomes and 1-butanol to the enzyme-inhibitor mixture to start the reaction.

-

Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

-

-

TLC and Quantification:

-

Follow the same procedure as described for the cellular assay (steps 5 and 6) to separate and quantify the amount of [³H]-PtdBut produced.

-

Conclusion

This compound is a highly potent and selective allosteric inhibitor of PLD2. Its core mechanism of action, the reduction of phosphatidic acid production, has significant implications for both fundamental cell biology research and therapeutic development. The well-characterized antiviral properties of this compound, stemming from its ability to impede viral entry and bolster the innate immune response, highlight the potential of targeting host lipid signaling pathways as a novel antiviral strategy. The detailed quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers working with or interested in the therapeutic applications of this compound and the broader field of PLD signaling.

References

- 1. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. KEGG PATHWAY: map04072 [genome.jp]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D Facilitates Efficient Entry of Influenza Virus, Allowing Escape from Innate Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase D facilitates efficient entry of influenza virus, allowing escape from innate immune inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

ML395: A Potent and Selective PLD2 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

Introduction

Phospholipase D (PLD) enzymes are critical signaling proteins that catalyze the hydrolysis of phosphatidylcholine (PC) to generate the lipid second messenger phosphatidic acid (PA). PA is a key signaling molecule involved in a plethora of cellular processes, including cell proliferation, survival, migration, and membrane trafficking. The two major mammalian isoforms, PLD1 and PLD2, have distinct cellular localizations and regulatory mechanisms, suggesting non-redundant roles in cellular signaling.

ML395 has emerged as a valuable chemical probe for elucidating the specific functions of PLD2. It is a potent, selective, and cell-permeable allosteric inhibitor of PLD2.[1][2][3][4][5] Developed through chemical optimization of earlier generation PLD inhibitors, this compound offers significantly improved physicochemical and pharmacokinetic (DMPK) properties, making it suitable for both in vitro and in vivo studies.[1][3] This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and its role in dissecting PLD2-mediated signaling pathways.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound against PLD isoforms have been rigorously characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Table 1: In Vitro Biochemical Inhibitory Activity of this compound | |

| Target | IC50 (nM) |

| Purified PLD1 | >20,000 - >30,000[1] |

| Purified PLD2 | 8,700[1] |

| Table 2: Cellular Inhibitory Activity of this compound | |

| Target | IC50 (nM) |

| Cellular PLD1 | >30,000[1][2][3][4][6] |

| Cellular PLD2 | 360[1][2][3][4][5][6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of PLD2.[1][2][5] This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This allosteric mechanism contributes to its high selectivity for PLD2 over PLD1.

PLD2 Signaling Pathways and the Role of this compound

PLD2 is a key node in cellular signaling, integrating inputs from various upstream signals and activating multiple downstream effector pathways. This compound, by selectively inhibiting PLD2, serves as an invaluable tool to dissect these complex signaling networks.

Upstream Regulation of PLD2

PLD2 activity is stimulated by a variety of extracellular signals, including growth factors (e.g., EGF, PDGF), hormones, and neurotransmitters.[7] These signals are transduced through several mechanisms:

-

Receptor Tyrosine Kinases (RTKs): Upon ligand binding, RTKs can lead to the phosphorylation and activation of PLD2.[8]

-

Small GTPases: Members of the Rho (e.g., Rac2) and ARF families of small GTPases are known to regulate PLD2 activity.[7]

-

Protein Kinase C (PKC): Certain PKC isoforms can directly phosphorylate and activate PLD2.

Downstream Effector Pathways

The primary product of PLD2 activity, phosphatidic acid (PA), acts as a second messenger to modulate the activity of numerous downstream proteins. Two major pathways regulated by PLD2-generated PA are the Ras/ERK and mTOR signaling cascades.

-

Ras/ERK Pathway: PLD2 plays a crucial role in the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation and differentiation.[7][8] PLD2 can form a complex with the adaptor protein Grb2 and the guanine nucleotide exchange factor SOS.[7][8] This complex is recruited to the plasma membrane upon growth factor stimulation, facilitating the activation of Ras. By inhibiting PLD2, this compound can effectively attenuate the activation of this critical oncogenic pathway.

-

mTOR Signaling: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. PLD2-generated PA can directly bind to and activate mTOR, leading to the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-BP1.[1] this compound can be used to investigate the specific contribution of PLD2 to the activation of the mTOR pathway in various cellular contexts.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Biochemical PLD2 Activity Assay (Radiolabeled)

This assay measures the enzymatic activity of purified PLD2 by quantifying the release of a radiolabeled product.

Materials:

-

Purified PLD2 enzyme

-

[³H]dipalmitoyl-phosphatidylcholine ([³H]DPPC)

-

Phosphatidylethanolamine (PE)

-

Phosphatidylinositol 4,5-bisphosphate (PIP₂)

-

This compound or other inhibitors

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 3 mM EGTA, 3 mM MgCl₂

-

Scintillation fluid and counter

Procedure:

-

Prepare Substrate Vesicles:

-

Mix [³H]DPPC, PE, and PIP₂ in chloroform in a glass tube.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Resuspend the lipid film in Assay Buffer by vortexing and sonication to create small unilamellar vesicles.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add the desired concentration of this compound (dissolved in DMSO) or DMSO vehicle control.

-

Add the purified PLD2 enzyme to the tube and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the substrate vesicles.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Termination and Product Separation:

-

Stop the reaction by adding a mixture of chloroform/methanol/HCl.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

The radiolabeled product, [³H]choline, will be in the upper aqueous phase.

-

-

Quantification:

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Cellular PLD2 Activity Assay (Transphosphatidylation)

This assay measures PLD2 activity in intact cells by taking advantage of the enzyme's ability to catalyze a transphosphatidylation reaction in the presence of a primary alcohol.

Materials:

-

HEK293 cells stably expressing PLD2 (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound or other inhibitors

-

Phorbol 12-myristate 13-acetate (PMA) or other cellular activator

-

1-Butanol

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with the desired concentrations of this compound or DMSO vehicle for 30 minutes.

-

Add 1-butanol (final concentration ~0.3%) to the medium for 15 minutes.

-

Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to activate PLD2.

-

-

Lipid Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold methanol and scrape the cells.

-

Transfer the cell suspension to a tube and add chloroform and water for phase separation.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Quantification by LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the lipid residue in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples for the presence and quantity of phosphatidylbutanol (PBut), the product of the transphosphatidylation reaction.

-

Normalize the PBut levels to a suitable internal standard and calculate the percentage of inhibition.

-

Pharmacokinetics and Safety Profile

This compound exhibits a favorable DMPK profile, making it a suitable tool for in vivo studies.[1] It has good solubility and stability, and it is brain penetrant.[1]

A key aspect of preclinical drug development is the assessment of off-target effects. This compound has been profiled against a panel of receptors, ion channels, and transporters to assess its selectivity. In the Eurofins Panlabs Lead Profiling Screen of 68 targets, this compound showed minimal off-target activity at a concentration of 10 µM, indicating a clean safety profile.[1]

Conclusion

This compound is a highly valuable pharmacological tool for the specific inhibition of PLD2. Its potency, selectivity, and favorable DMPK properties allow for the precise dissection of PLD2-mediated signaling pathways in both cellular and whole-organism contexts. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the diverse biological roles of PLD2 in health and disease, including areas such as cancer biology and virology. As research into the therapeutic potential of targeting PLD2 continues, this compound will undoubtedly remain a cornerstone for preclinical validation and discovery efforts.

References

- 1. tools.thermofisher.cn [tools.thermofisher.cn]

- 2. Invitrogen Amplex Red Phospholipase D Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMPACT: Imaging phospholipase d activity with clickable alcohols via transphosphatidylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diacomp.org [diacomp.org]

- 6. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The exquisite regulation of PLD2 by a wealth of interacting proteins: S6K, Grb2, Sos, WASp and Rac2 (and a surprise discovery: PLD2 is a GEF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling, in response to EGF - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Phospholipase D2 in Cellular Signaling and Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phospholipase D2 (PLD2), a key member of the phospholipase D superfamily, is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messenger phosphatidic acid (PA). This guide provides a comprehensive technical overview of the core functions of PLD2, detailing its involvement in a myriad of cellular processes, including signal transduction, membrane trafficking, cytoskeletal dynamics, and cell proliferation. We delve into the intricate signaling pathways regulated by PLD2, present quantitative data on its expression and activity, and provide detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target PLD2-mediated pathways.

Introduction

Phospholipase D (PLD) enzymes are pivotal regulators of cellular function, and the PLD2 isoform has emerged as a significant player in both normal physiology and disease.[1][2] Unlike its counterpart, PLD1, which is often localized to intracellular membranes and requires activation by various stimuli, PLD2 is constitutively active and predominantly found at the plasma membrane.[1][3] This strategic localization positions PLD2 to respond rapidly to extracellular signals and modulate a host of downstream signaling cascades.

The primary function of PLD2 is the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes, to produce phosphatidic acid (PA) and choline.[4] PA is a potent lipid second messenger that can influence cellular processes in two main ways: by directly interacting with and modulating the activity of various proteins, and by altering membrane curvature, which impacts vesicle trafficking and cytoskeletal organization.[1][5]

Dysregulation of PLD2 activity and expression has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive target for therapeutic intervention.[2][6] This guide aims to provide a detailed understanding of PLD2's function, its role in key signaling networks, and the experimental approaches used to study this multifaceted enzyme.

Core Functions and Cellular Localization

PLD2 is involved in a wide array of cellular functions, primarily through the generation of PA. These functions include:

-

Signal Transduction: PLD2 is a key component of numerous signaling pathways initiated by growth factors, cytokines, and hormones.[4] Its product, PA, can directly bind to and activate or inhibit a variety of downstream effector proteins, including protein kinases and phosphatases.[5]

-

Membrane Trafficking: By altering membrane curvature and recruiting specific proteins, PA generated by PLD2 plays a crucial role in endocytosis, exocytosis, and vesicle transport.[5][7]

-

Cytoskeletal Reorganization: PLD2 and its product PA are involved in the regulation of the actin cytoskeleton, influencing cell migration, adhesion, and morphology.[5]

-

Cell Proliferation and Survival: PLD2-mediated signaling pathways are often linked to cell growth, proliferation, and the suppression of apoptosis.[1][2]

PLD2 is predominantly localized to the plasma membrane, often within lipid rafts.[8] However, its localization can be dynamic, with some studies reporting its presence in the Golgi apparatus and perinuclear vesicles under certain conditions or in specific cell types.[3][9] This subcellular distribution is critical for its function, allowing it to be in close proximity to its substrate and various signaling partners.

Key Signaling Pathways Involving PLD2

PLD2 is a central node in several critical signaling pathways. The following sections detail some of the most well-characterized pathways, with accompanying diagrams to illustrate the molecular interactions.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a master regulator of cell growth and metabolism. PLD2 plays an essential role in mitogen-induced mTOR activation.[10] siRNA-mediated knockdown of PLD2, but not PLD1, significantly reduces the phosphorylation of the well-known mTOR effectors, S6K1 and 4EBP1.[10] PLD2 possesses a TOS-like motif through which it interacts with raptor, a key component of the mTORC1 complex.[10][11] This interaction, coupled with the localized production of PA by PLD2, is crucial for mTOR activation in response to mitogenic signals.[10]

The Ras/ERK Signaling Pathway

PLD2 is also implicated in the activation of the Ras/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon stimulation by growth factors like EGF, PLD2 can form a complex with the adaptor protein Grb2.[1][5] This interaction is crucial for PLD2's enzymatic activity and its proper intracellular localization.[9] PLD2-generated PA can then recruit Son of sevenless (SOS), a guanine nucleotide exchange factor (GEF) for Ras, to the plasma membrane, leading to Ras activation and subsequent stimulation of the Raf/MEK/ERK cascade.[4]

The Rac2 Signaling Pathway and Cell Migration

PLD2 has a dual role in regulating the activity of the small GTPase Rac2, a key modulator of the actin cytoskeleton and cell migration.[5] PLD2 can act as a guanine nucleotide exchange factor (GEF) for Rac2, promoting the exchange of GDP for GTP and thereby activating Rac2.[12] This GEF activity is independent of its lipase function. Additionally, the PA produced by PLD2 can contribute to the formation of lamellipodia and membrane ruffling, further promoting cell migration.[5]

Quantitative Data on PLD2 Expression and Activity

The expression and activity of PLD2 are tightly regulated and can vary significantly between different cell types and disease states.

Table 1: Relative PLD2 Expression in Colorectal Cancer (CRC) Cell Lines

| Cell Line | Tissue of Origin | PLD2 mRNA Expression (relative to NCM460) |

| NCM460 | Normal Colorectal Mucosa | 1.00 |

| SW480 | Colorectal Adenocarcinoma | Lower than NCM460[13] |

| SW620 | Colorectal Adenocarcinoma | Lower than NCM460[13] |

| SW1116 | Colorectal Adenocarcinoma | Lower than NCM460[13] |

| HT-29 | Colorectal Adenocarcinoma | Lower than NCM460[13] |

Table 2: Effect of PLD2 Modulation on Downstream Signaling

| Cell Line | Condition | Downstream Target | Effect | Reference |

| HEK293, OVCAR-3, COS7 | PLD2 siRNA knockdown | S6K1 and 4EBP1 phosphorylation | Profoundly reduced | [10] |

| dHL-60 | PLD2 shRNA knockdown | Akt S473-phosphorylation | Reduced | [7] |

| COS7 | Grb2 shRNA knockdown | PLD2 activity | Reduced | [9] |

| COS-7 | Transfection with PLD2-WT | PLD2 activity | ~800% increase compared to mock | [9] |

Experimental Protocols

Studying the function of PLD2 requires a variety of biochemical and cell-based assays. Below are detailed protocols for some of the key experiments.

In Vitro PLD2 Activity Assay (Coupled Assay)

This assay measures PLD2 activity by detecting the production of choline, which is then used in a series of enzymatic reactions to generate a fluorescent product.[14][15]

Materials:

-

PLD Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2, 100 mM NaCl)

-

Phosphatidylcholine (PC) substrate

-

Choline oxidase

-

Horseradish peroxidase (HRP)

-

10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent)

-

Purified PLD2 enzyme or cell lysate containing PLD2

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Protocol:

-

Prepare a reaction mixture containing PLD Assay Buffer, choline oxidase, HRP, and Amplex Red reagent.

-

Add the PC substrate to the reaction mixture.

-

Initiate the reaction by adding the purified PLD2 enzyme or cell lysate to the wells of the microplate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at various time points.

-

Calculate PLD2 activity based on a standard curve generated with known concentrations of choline.

Co-Immunoprecipitation (Co-IP) to Study PLD2 Interactions

Co-IP is used to identify proteins that interact with PLD2 in a cellular context.[16][17][18]

Materials:

-

Cells expressing tagged-PLD2 or endogenous PLD2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific for PLD2 or the tag

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Lyse the cells to release proteins.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against PLD2 or its tag to form antibody-antigen complexes.

-

Add Protein A/G beads to capture the antibody-antigen complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.

Immunofluorescence for PLD2 Localization

Immunofluorescence microscopy is used to visualize the subcellular localization of PLD2.[8][19][20]

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PLD2

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with the primary antibody against PLD2.

-

Wash to remove unbound primary antibody.

-

Incubate with the fluorophore-conjugated secondary antibody.

-

Wash to remove unbound secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the localization of PLD2 using a fluorescence microscope.

Conclusion

Phospholipase D2 is a central and multifaceted enzyme in cellular signaling, with critical roles in a wide range of physiological and pathological processes. Its constitutive activity at the plasma membrane allows for rapid responses to extracellular cues, leading to the generation of the key second messenger phosphatidic acid. The intricate involvement of PLD2 in major signaling pathways such as the mTOR and Ras/ERK cascades highlights its importance in regulating cell growth, proliferation, and migration. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the functions of PLD2 and to explore its potential as a therapeutic target in various diseases, including cancer. A deeper understanding of PLD2's molecular mechanisms will undoubtedly pave the way for novel therapeutic strategies aimed at modulating its activity for clinical benefit.

References

- 1. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Regulation of Phospholipase D Expression in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. Phospholipase D in Cell Signaling: From a Myriad of Cell Functions to Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Membrane Tension Acts Through PLD2 and mTORC2 to Limit Actin Network Assembly During Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase D2 Localizes to the Plasma Membrane and Regulates Angiotensin II Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Grb2/PLD2 interaction is essential for lipase activity, intracellular localization and signaling, in response to EGF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PLD2 forms a functional complex with mTOR/raptor to transduce mitogenic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cbs.umn.edu [cbs.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. Decreased Expression of PLD2 Promotes EMT in Colorectal Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 20. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

ML395 (CAS number 1638957-17-1): A Technical Guide to a Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent, selective, and cell-permeable allosteric inhibitor of phospholipase D2 (PLD2). With a CAS number of 1638957-17-1, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of PLD2. Its high selectivity over the PLD1 isoform, favorable pharmacokinetic profile, and demonstrated antiviral activity make it a compound of significant interest in drug discovery and chemical biology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in research settings.

Chemical and Physical Properties

This compound, also known as VU0468809, is a triazaspirone derivative with the chemical formula C₂₆H₂₉N₅O₂ and a molecular weight of 443.54 g/mol .[1][2] It exhibits excellent physicochemical properties, conforming to Lipinski's rule of five, and possesses favorable lipophilicity, which contributes to its cell permeability and ability to cross the blood-brain barrier.[1]

| Property | Value | Reference |

| CAS Number | 1638957-17-1 | [1][2] |

| Molecular Formula | C₂₆H₂₉N₅O₂ | [1][2] |

| Molecular Weight | 443.54 g/mol | [1][2] |

| Appearance | Off-white solid | [2] |

| Solubility | Soluble in DMSO (50 mg/mL) | [2] |

Biological Activity and Mechanism of Action

This compound is a highly selective allosteric inhibitor of PLD2.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA), a critical second messenger involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.

The inhibitory activity of this compound is significantly more potent against PLD2 than PLD1, with over 80-fold selectivity observed in cellular assays.[1][3] This selectivity allows for the specific interrogation of PLD2-mediated signaling pathways.

In Vitro and Cellular Potency

The inhibitory potency of this compound has been determined in both biochemical and cellular assays.

| Assay Type | Target | IC₅₀ | Reference |

| Cellular | Human PLD2 | 360 nM | [1][3] |

| Cellular | Human PLD1 | > 30,000 nM | [1][3] |

| Biochemical | Purified PLD2 | 8,700 nM | |

| Biochemical | Purified PLD1 | > 30,000 nM |

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against various strains of the influenza virus, including H1N1, H3N2, H5N1, and H7N9.[3] The mechanism of this antiviral action is linked to the inhibition of PLD2, which plays a crucial role in the early stages of viral infection, specifically viral entry into host cells. By inhibiting PLD2, this compound disrupts the endocytosis process that influenza viruses utilize to infect cells. This disruption allows for a more robust innate immune response.

Signaling Pathway

The antiviral mechanism of this compound involves the modulation of the host's innate immune response. Inhibition of PLD2 by this compound during influenza virus infection leads to a delay in viral entry, providing the host cell with a critical time window to mount an effective antiviral defense. This response is primarily mediated by the RIG-I signaling pathway.

Caption: this compound inhibits PLD2, delaying influenza virus entry and allowing for a RIG-I-mediated immune response.

Drug Metabolism and Pharmacokinetics (DMPK) Profile

This compound exhibits a favorable DMPK profile, making it suitable for in vitro and in vivo studies.

| Parameter | Result |

| Hepatic Microsomal Clearance (Rat) | 82.1 mL/min/kg[1] |

| CYP3A4 Inhibition (IC₅₀) | 3.9 µM[1] |

| CYP2D6 Inhibition (IC₅₀) | 16.4 µM[1] |

| CYP1A2 Inhibition (IC₅₀) | > 30 µM[1] |

| CYP2C9 Inhibition (IC₅₀) | > 30 µM[1] |

Experimental Protocols

Cellular PLD2 Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound against PLD2 in a cellular context.

Materials:

-

HEK293 cells stably expressing human PLD2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

[³H]-palmitic acid

-

1-butanol

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail and counter

-

Thin-layer chromatography (TLC) plates and chamber

-

Solvent system for TLC (e.g., ethyl acetate/iso-octane/acetic acid/water)

Procedure:

-

Seed HEK293-PLD2 cells in 12-well plates and grow to 80-90% confluency.

-

Label the cells with [³H]-palmitic acid (0.5 µCi/mL) in serum-free medium for 18 hours.

-

Wash the cells twice with PBS.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for 30 minutes.

-

Stimulate PLD activity by adding 1-butanol to a final concentration of 0.3% (v/v) and incubate for 30 minutes.

-

Terminate the reaction by aspirating the medium and adding ice-cold methanol.

-

Scrape the cells and transfer the cell lysate to a glass tube.

-

Extract the lipids using a chloroform/methanol/water partition.

-

Separate the radiolabeled phosphatidylbutanol (PBut) from other lipids by TLC.

-

Scrape the PBut spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PLD2 inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Caption: Workflow for the cellular PLD2 inhibition assay.

In Vitro PLD2 Biochemical Assay

This protocol outlines a method for determining the IC₅₀ of this compound against purified PLD2 enzyme.

Materials:

-

Purified recombinant human PLD2

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM EGTA, 80 mM KCl, 1 mM DTT)

-

Substrate vesicles containing phosphatidylcholine (PC) and [³H]-PC

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and counter

Procedure:

-

Prepare substrate vesicles by sonicating a mixture of PC and [³H]-PC in assay buffer.

-

In a reaction tube, combine the assay buffer, purified PLD2 enzyme, and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 30°C.

-

Initiate the reaction by adding the substrate vesicles.

-

Incubate the reaction mixture for 20 minutes at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., chloroform/methanol/HCl).

-

Separate the aqueous phase containing the radiolabeled choline product from the organic phase.

-

Quantify the radioactivity in the aqueous phase using a scintillation counter.

-

Calculate the percentage of PLD2 inhibition for each concentration of this compound and determine the IC₅₀ value.

Cytochrome P450 Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of this compound against major CYP450 isoforms.

Materials:

-

Human liver microsomes

-

NADPH regenerating system

-

Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.)

-

This compound stock solution (in DMSO)

-

Acetonitrile with an internal standard for quenching the reaction

-

LC-MS/MS system

Procedure:

-

Pre-incubate human liver microsomes with varying concentrations of this compound (or vehicle control) and the NADPH regenerating system in a 96-well plate.

-

Initiate the reaction by adding the specific CYP450 probe substrate.

-

Incubate the reaction mixture at 37°C for a specified time.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Calculate the percentage of inhibition of metabolite formation for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of PLD2. Its high selectivity, cell permeability, and favorable DMPK profile make it an excellent probe for elucidating the diverse biological functions of PLD2 in health and disease. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a variety of research applications, from basic cell signaling studies to preclinical drug development. The demonstrated antiviral activity of this compound highlights the potential of targeting host cell factors as a novel therapeutic strategy for infectious diseases.

References

- 1. Phospholipase D facilitates efficient entry of influenza virus, allowing escape from innate immune inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a highly selective PLD2 inhibitor (this compound): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]

ML395: A Technical Guide to a Selective PLD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML395 is a potent and highly selective allosteric inhibitor of phospholipase D2 (PLD2), an enzyme implicated in a variety of cellular processes and a potential therapeutic target for several diseases, including cancer and viral infections. Developed through the chemical optimization of a halopemide-derived series of dual PLD1/2 inhibitors, this compound exhibits over 80-fold selectivity for PLD2 over its isoform, PLD1. This technical guide provides a comprehensive overview of the discovery, development, and characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and development workflow.

Discovery and Development

The discovery of this compound was the result of a focused effort to improve the isoform selectivity and physicochemical properties of an existing class of PLD inhibitors. The development process originated from the optimization of a dual PLD1/2 inhibitor scaffold derived from halopemide.

Initial screening and optimization efforts led to the identification of a first-generation PLD2-selective inhibitor, ML298. While potent, ML298 suffered from limitations including modest pharmacokinetic properties, low solubility, and toxicity at higher concentrations.[1] Further chemical optimization of ML298, through iterative parallel synthesis, led to the development of this compound (also known as VU0468809).[1][2] This new compound demonstrated significant improvements in potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) profile, with no observed toxicity at high concentrations.[1]

The key structural modification in this compound involved the installation of a 1,3,8-triazaspiro[4.5]decan-4-one privileged structure, which was found to engender PLD2 selectivity.[1]

Development Workflow

The logical progression from the initial lead compound to the optimized this compound is depicted in the following workflow diagram.

Quantitative Data

This compound has been characterized by its high potency and selectivity for PLD2. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | IC50 (nM) | Selectivity (fold) |

| Cellular Assay | PLD1 | >30,000 | >83 |

| PLD2 | 360 | ||

| Biochemical Assay | PLD1 | >30,000 | >3.4 |

| PLD2 | 8,700 |

Data sourced from NIH Probe Report for this compound.[1]

Table 2: In Vitro DMPK and Physicochemical Properties of this compound

| Parameter | Value |

| Solubility | |

| PBS (pH 7.4) | 23 µM |

| Permeability | |

| Caco-2 (A-B) | Moderate to High |

| Plasma Protein Binding | |

| Rat Plasma (% bound) | 98.6 |

| Human Plasma (% bound) | 99.2 |

| Metabolic Stability | |

| Rat Liver Microsomes (T1/2) | 25.7 min |

| Human Liver Microsomes (T1/2) | 48.5 min |

| CYP450 Inhibition | |

| CYP1A2 (IC50) | >50 µM |

| CYP2C9 (IC50) | >50 µM |

| CYP2C19 (IC50) | >50 µM |

| CYP2D6 (IC50) | 20.3 µM |

| CYP3A4 (IC50) | 10.1 µM |

| Physicochemical Properties | |

| Molecular Weight | 498.6 g/mol |

| cLogP | 4.2 |

| Topological Polar Surface Area (TPSA) | 74.2 Ų |

Mechanism of Action and Signaling Pathway

This compound functions as a selective allosteric inhibitor of PLD2.[1] PLD enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA).[3] PA is a critical signaling lipid that regulates a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking, by activating downstream effector proteins.[4]

By selectively inhibiting PLD2, this compound reduces the production of PA, thereby modulating the downstream signaling cascades that are dependent on PLD2-generated PA. The precise downstream effects of selective PLD2 inhibition are an active area of research, but are known to impact pathways involved in cancer progression and viral replication.[1][4]

Phospholipase D Signaling Pathway

The following diagram illustrates the canonical Phospholipase D signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical PLD2 Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified PLD2 enzyme.

-

Enzyme and Substrate Preparation: Purified recombinant human PLD2 is used. The substrate consists of vesicles containing a fluorescently labeled phosphatidylcholine analog.

-

Assay Procedure:

-

A dilution series of this compound is prepared in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 2 mM MgCl2, 1 mM EGTA).

-

Purified PLD2 enzyme is added to the wells of a microplate containing the this compound dilutions and incubated for a specified pre-incubation period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorescently labeled phosphatidylcholine substrate vesicles.

-

The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution.

-

The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The fluorescence signal is proportional to the amount of product formed. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular PLD2 Inhibition Assay

This assay measures the ability of this compound to inhibit PLD2 activity within a cellular context.

-

Cell Culture: A suitable cell line overexpressing PLD2 (e.g., HEK293T) is cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into a multi-well plate and allowed to adhere overnight.

-

The cells are then treated with a dilution series of this compound for a specified period (e.g., 1-2 hours).

-

PLD activity is stimulated by the addition of a known agonist (e.g., phorbol 12-myristate 13-acetate - PMA). In the presence of a primary alcohol such as 1-butanol, PLD catalyzes a transphosphatidylation reaction, producing phosphatidylbutanol (PBut), which serves as a specific marker of PLD activity.

-

The cells are incubated with the agonist and 1-butanol for a defined time (e.g., 30-60 minutes).

-

The reaction is stopped, and cellular lipids are extracted.

-

The amount of PBut is quantified using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The amount of PBut produced is a measure of PLD activity. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Anti-Influenza Virus Cytopathic Effect (CPE) Assay

This assay evaluates the antiviral activity of this compound by measuring its ability to protect cells from virus-induced cell death.

-

Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells are used as the host cells for influenza virus infection. A specific strain of influenza virus (e.g., H1N1) is propagated and titrated.

-

Assay Procedure:

-

MDCK cells are seeded in a 96-well plate and grown to confluence.

-

A serial dilution of this compound is prepared in infection media.

-

The cell culture medium is removed, and the cells are pre-incubated with the this compound dilutions for 1 hour.

-

The cells are then infected with a predetermined titer of influenza virus.

-

The plates are incubated for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis: The EC50 value, the concentration of this compound that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve. The CC50 (50% cytotoxic concentration) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Conclusion

This compound represents a significant advancement in the development of selective PLD2 inhibitors. Its high potency, isoform selectivity, and favorable DMPK properties make it a valuable tool for investigating the biological roles of PLD2 in various physiological and pathological processes. Furthermore, its demonstrated antiviral activity suggests potential therapeutic applications. The detailed information provided in this technical guide serves as a comprehensive resource for researchers utilizing or further developing this compound and similar compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4,5]decan-4-one privileged structure that engenders PLD2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Phospholipase D2 in Viral Replication: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the critical role of Phospholipase D2 (PLD2) in the life cycle of various viruses, with a particular focus on its impact on viral entry, replication, and pathogenesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in virology and antiviral research. It synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes complex signaling pathways to offer a comprehensive resource for understanding and targeting PLD2 in viral infections.

Executive Summary

Phospholipase D2 (PLD2), a key enzyme in cellular lipid metabolism, has emerged as a crucial host factor that is manipulated by a range of viruses to facilitate their replication. By catalyzing the hydrolysis of phosphatidylcholine to produce the signaling lipid phosphatidic acid (PA), PLD2 influences a variety of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. Viruses from different families, including both RNA and DNA viruses, have been shown to hijack PLD2 activity to promote efficient entry into host cells, establish replication complexes, and evade the host's innate immune responses. This guide will dissect the multifaceted role of PLD2 in these processes, highlighting its potential as a broad-spectrum antiviral target.

The Role of PLD2 in the Viral Life Cycle

PLD2 is implicated in several key stages of viral replication, from the initial entry into the host cell to the final stages of budding and release. Its involvement is particularly well-documented in RNA viruses, such as influenza virus and Red clover necrotic mosaic virus (RCNMV), with emerging evidence suggesting its relevance in DNA virus infections as well.

Viral Entry and Trafficking

PLD2 plays a pivotal role in the early stages of infection for many viruses, particularly in facilitating their entry and subsequent trafficking within the host cell. Influenza virus infection, for instance, has been shown to stimulate PLD activity, with PLD2 co-localizing with the virus during infection.[1][2] Inhibition of PLD2, either through chemical inhibitors or RNA interference, delays viral entry and reduces viral titers in vitro.[1][2] This is attributed to PLD2's function in promoting rapid endosomal trafficking, which allows the virus to escape the host's innate antiviral responses.[1][2]

Formation of Viral Replication Complexes

For many positive-strand RNA viruses, the formation of membrane-bound replication complexes is an essential step for genome replication. The lipid microenvironment of these complexes is critical for their function. In the case of the plant RNA virus RCNMV, PLD-derived phosphatidic acid (PA) is required for viral RNA replication.[3] The viral auxiliary replication protein of RCNMV has been found to bind to PA, and an increase in PA levels is observed in infected plant leaves.[3] This suggests that viruses can actively modulate PLD activity to create a favorable environment for their replication machinery.

Evasion of Innate Immunity

Recent studies have revealed a fascinating interplay between PLD2 and the host's innate immune system during viral infection. Inhibition of PLD2 during influenza virus infection leads to a reduction in viral titer that is dependent on key components of the innate immune signaling pathway, including RIG-I, IRF3, and MxA.[1][2] By accelerating the endocytosis of the virus, PLD2 helps it to evade detection by these intracellular immune sensors.[1][2] Slowing down this process through PLD2 inhibition provides the host cell with more time to mount an effective antiviral response.

Quantitative Data on PLD2's Role in Viral Replication

The following tables summarize the quantitative effects of PLD2 modulation on the replication of various viruses, providing a clear overview of its significance across different viral families and experimental systems.

| Virus Family | Virus | Experimental System | Method of PLD2 Modulation | Quantitative Effect | Reference |

| Orthomyxoviridae | Influenza A Virus (H1N1, H3N2, H5N1, H7N9) | A549 cells | Chemical Inhibition (VU0364739) | IC50 of 3.4 µM for H7N9; Significant reduction in viral titers | [1] |

| Orthomyxoviridae | Influenza A Virus (H1N1) | A549 cells | siRNA knockdown of PLD2 | Stronger inhibition of viral replication compared to PLD1 knockdown | [1] |

| Orthomyxoviridae | Influenza A Virus (PR8) | C57BL/6 mice | Chemical Inhibition (VU0364739) | Dose-dependent reduction in lung viral titers | [1] |

| Tombusviridae | Red clover necrotic mosaic virus (RCNMV) | Nicotiana benthamiana | Pharmacological Inhibition (n-butanol) | Progressive reduction in viral RNA accumulation | [3] |

Signaling Pathways Involving PLD2 in Viral Replication

PLD2 is integrated into complex cellular signaling networks that are often manipulated by viruses. The diagrams below, generated using the DOT language, illustrate some of the key known pathways.

PLD2 Signaling in Influenza Virus Entry and Immune Evasion

Proposed Role of PLD in RCNMV Replication Complex Formation

References

- 1. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

ML395: A Technical Guide to Its High Selectivity for PLD2 Over PLD1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Phospholipase D2 (PLD2) over Phospholipase D1 (PLD1) by the small molecule inhibitor, ML395. This document details the quantitative selectivity, the experimental methodologies used to determine this selectivity, and the relevant signaling pathways of the PLD isoforms.

Data Presentation: Quantitative Selectivity of this compound

This compound has been identified as a potent and highly selective allosteric inhibitor of PLD2. Its selectivity is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC50) against PLD2 compared to PLD1 in both cellular and biochemical assays.

| Assay Type | Target | IC50 (nM) | Selectivity (PLD1 IC50 / PLD2 IC50) |

| Cellular | PLD1 | > 30,000[1][2] | > 83-fold[1][2] |

| PLD2 | 360[1][2] | ||

| Biochemical | PLD1 | > 30,000[1] | > 3.4-fold (based on lower limit) |

| PLD2 | 8,700[1] |

Experimental Protocols

The selectivity of this compound was determined through rigorous cellular and biochemical assays. The following sections provide detailed methodologies for these key experiments.

Cellular Assay: In-Cell PLD Activity Assessment (Transphosphatidylation Assay)

This assay measures the activity of PLD1 and PLD2 within a cellular environment by monitoring the transphosphatidylation reaction. In the presence of a primary alcohol, such as 1-butanol, PLD catalyzes the transfer of the phosphatidyl group from phosphatidylcholine (PC) to the alcohol, forming phosphatidylbutanol (PBut), a product that is not endogenously produced.

Materials:

-

Cell Lines:

-

Calu-1 human lung carcinoma cells (for PLD1 activity)

-

HEK293 cells stably overexpressing GFP-tagged human PLD2 (HEK293-gfpPLD2) (for PLD2 activity)

-

-

Cell Culture Media: Appropriate media and supplements for cell lines (e.g., DMEM or RPMI-1640 with 10% FBS).

-

PLD Activator: Phorbol 12-myristate 13-acetate (PMA)

-

Primary Alcohol: 1-Butanol

-

Inhibitor: this compound

-

Labeling Agent (optional): [3H]-palmitic acid or other suitable lipid precursors for radiometric detection.

-

Reagents for Lipid Extraction: Chloroform, Methanol, HCl

-

Thin Layer Chromatography (TLC) supplies: TLC plates, developing chambers, and solvent systems (e.g., ethyl acetate/iso-octane/acetic acid/water).

-

Detection Method: Phosphorimager or scintillation counter for radiolabeled lipids, or mass spectrometry for non-radiolabeled lipids.

Procedure:

-

Cell Culture and Plating:

-

Calu-1 and HEK293-gfpPLD2 cells are cultured under standard conditions (37°C, 5% CO2).

-

Cells are seeded into appropriate culture plates (e.g., 12-well or 24-well plates) and allowed to adhere overnight.

-

-

(Optional) Radiolabeling:

-

If a radiometric assay is being performed, cells are incubated with [3H]-palmitic acid in serum-free media for 18-24 hours to allow for incorporation into cellular phospholipids.

-

-

Inhibitor Treatment:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

-

PLD Stimulation and Transphosphatidylation:

-

For Calu-1 cells, PLD1 activity is stimulated by adding a final concentration of 100 nM PMA.

-

For both cell lines, 1-butanol is added to a final concentration of 0.3-0.4% to initiate the transphosphatidylation reaction.

-

The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Termination and Lipid Extraction:

-

The reaction is stopped by aspirating the media and adding ice-cold methanol.

-

Lipids are extracted using a standard Bligh-Dyer method with a chloroform/methanol/water mixture.

-

-

Analysis of Phosphatidylbutanol (PBut) Formation:

-

The extracted lipids are dried, resuspended in a small volume of chloroform/methanol, and spotted onto TLC plates.

-

The lipids are separated by TLC.

-

The amount of radiolabeled PBut is quantified using a phosphorimager or by scraping the corresponding silica and measuring radioactivity with a scintillation counter. For non-radiolabeled methods, PBut can be quantified by mass spectrometry.

-

-

Data Analysis:

-

The amount of PBut formed is a direct measure of PLD activity.

-

IC50 values are calculated by plotting the percentage of PLD inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Biochemical Assay: In Vitro PLD Activity Assessment

This assay measures the activity of purified PLD1 and PLD2 enzymes, allowing for the direct assessment of inhibitor effects without the complexities of a cellular environment. A common method for this is a coupled enzyme assay, such as the Amplex Red assay.

Materials:

-

Purified Enzymes: Recombinant human PLD1 and PLD2.

-

Substrate: Phosphatidylcholine (PC) liposomes.

-